molecular formula C19H15FN4O4 B2925990 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-nitrobenzamide CAS No. 920156-81-6

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-nitrobenzamide

Cat. No.: B2925990
CAS No.: 920156-81-6
M. Wt: 382.351
InChI Key: GXPZDTMRJJFTIQ-UHFFFAOYSA-N
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Description

N-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-nitrobenzamide is a synthetic small molecule featuring a pyridazine core substituted at position 6 with a 4-fluorophenyl group. The pyridazin-3-yl moiety is connected via an ethoxyethyl linker to a 2-nitrobenzamide group. The nitro group at the benzamide’s 2-position introduces strong electron-withdrawing effects, while the fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O4/c20-14-7-5-13(6-8-14)16-9-10-18(23-22-16)28-12-11-21-19(25)15-3-1-2-4-17(15)24(26)27/h1-10H,11-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPZDTMRJJFTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Pyridazin-3-yl 4-Fluorophenyl, O-ethyl, 2-nitrobenzamide ~399.3 (calculated) N/A Nitro EWG, fluorophenyl for lipophilicity
Example 53 () Pyrazolo[3,4-d]pyrimidine 3-Fluorophenyl, chromenone, 2-fluoroamide 589.1 175–178 Fused heterocycle, dual fluorination
Ev5 Compound 1 Pyridazin-3-yl 4-Ethoxyphenyl, thioether, benzothiazole N/A N/A Thio linker, ethoxy donor
Ev5 Compound 2 Pyridazin-3-yl Fluorophenyl-thiazole, dimethoxyphenyl N/A N/A Hybrid fluorophenyl-thiazole substituent
Ev6 Sulfonamide () Pyrimidine Diethylamino, methoxy, sulfonamide N/A N/A Sulfonamide H-bond donor

Key Research Findings and Implications

Linker Effects : Oxygen-based linkers (target compound) may improve solubility compared to thioether analogues () but could reduce metabolic stability due to esterase susceptibility .

This contrasts with methoxy or ethoxy groups in analogues, which are electron-donating and may stabilize aromatic systems .

Fluorine Positioning : The target’s 4-fluorophenyl group offers a balanced dipole moment, whereas 3-fluorophenyl () or fluorophenyl-thiazole hybrids () introduce steric and electronic variations impacting target binding .

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